Boc-D-HoMet-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Boc-D-HoMet-OH typically involves the protection of the amino group of D-homomethionine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium or in organic solvents like acetonitrile . The reaction conditions are mild, often performed at room temperature, and the product is isolated through simple filtration and drying processes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Boc-D-HoMet-OH undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amino acid.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Substitution: Reagents like trimethylsilyl iodide followed by methanol can be used for selective substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free D-homomethionine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Boc-D-HoMet-OH has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-D-HoMet-OH primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of D-homomethionine, preventing unwanted side reactions during the synthesis process. The Boc group can be selectively removed under acidic conditions, allowing for the controlled synthesis of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Boc-L-Met-OH: tert-butoxycarbonyl-L-methionine.
Boc-D-Met-OH: tert-butoxycarbonyl-D-methionine.
Boc-L-HoMet-OH: tert-butoxycarbonyl-L-homomethionine.
Uniqueness
Boc-D-HoMet-OH is unique due to its specific stereochemistry (D-configuration) and the presence of the homomethionine side chain. This makes it particularly useful in the synthesis of peptides and proteins with specific structural and functional properties .
Properties
Molecular Formula |
C11H21NO4S |
---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanylpentanoic acid |
InChI |
InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)6-5-7-17-4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 |
InChI Key |
BBKWPHNJSWWLBV-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCSC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCSC)C(=O)O |
Origin of Product |
United States |
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